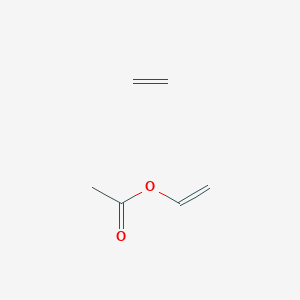

Ethene;ethenyl acetate

Description

Significance of Ethene-Ethenyl Acetate (B1210297) Copolymer Systems in Polymer Science

The significance of ethene-ethenyl acetate copolymer systems in polymer science is underscored by their immense versatility and wide-ranging applications across numerous industries. europlas.com.vnpatsnap.com The ability to tailor the properties of the copolymer by adjusting the ratio of ethylene (B1197577) to vinyl acetate allows for its use in products as diverse as flexible packaging films, hot-melt adhesives, footwear, and electrical cable insulation. exxonmobilchemical.comupcinc.com

Key properties that contribute to its importance include:

Flexibility and Toughness: EVA copolymers exhibit excellent flexibility, even at low temperatures, and possess good impact and stress-crack resistance. wikipedia.orgmonmouthrubber.comupcinc.com

Adhesion: The presence of polar vinyl acetate groups provides strong adhesion to a variety of substrates, making EVA a fundamental component in many hot-melt adhesive formulations. patsnap.comupcinc.compolymerchar.com

Clarity and Gloss: EVA films often have good optical properties, which is advantageous for packaging applications. wikipedia.org

Biocompatibility: Certain grades of EVA are considered biocompatible and have been utilized in medical applications, including drug delivery systems. nih.govhpa.gov.tw

The copolymer serves as a benchmark in polymer research for understanding structure-property relationships. chemrxiv.org Its applications extend to specialized fields such as photovoltaics, where it is used as an encapsulant for solar cells due to its transparency and durability, and in the medical field for devices that require a soft, flexible, and non-toxic material. expafol.comnih.govcelanese.com The continuous research into EVA blends, composites, and sustainable formulations further highlights its enduring importance in materials science. patsnap.compatsnap.com

Historical Context of Ethene-Ethenyl Acetate Copolymer Research

The development of ethene-ethenyl acetate copolymers has a rich history rooted in the advancements of polymer chemistry. The initial synthesis of an EVA-type copolymer was reported in 1928 by scientist H.F. Mark using a low-pressure method. chemicalbook.com However, significant progress came later. In 1938, a patent for manufacturing EVA through high-pressure polymerization was published by the British company ICI Chemical Industry. chemicalbook.com

Commercial viability was realized in the 1950s and early 1960s, with DuPont being a key player in bringing EVA to the market. europlas.com.vnchemicalbook.compatsnap.com The development of vinyl acetate-ethylene (VAE) latexes, which are used in coatings and adhesives, grew out of EVA production during the 1950s. ntu.edu.sg These early commercial products demonstrated the unique properties that arise from combining a non-polar monomer (ethylene) with a polar one (vinyl acetate). chemicalbook.com

Over the decades, research has focused on refining the polymerization process. Today, several mature production technologies exist, including high-pressure continuous bulk polymerization, solution polymerization, and emulsion polymerization. chemicalbook.com High-pressure bulk polymerization, similar to the process for low-density polyethylene (B3416737) (LDPE), is the most widely used method for producing the EVA resins common in many applications today. chemicalbook.comgoogle.com The continued evolution of EVA science involves creating more advanced formulations, such as recyclable EVA covalent adaptable networks (CANs), to meet modern sustainability demands. patsnap.comchemrxiv.org

Structural and Compositional Versatility of Ethene-Ethenyl Acetate Copolymers

The structure of poly(ethene-co-ethenyl acetate) consists of a random arrangement of ethylene and vinyl acetate monomer units along the polymer chain. europlas.com.vnresearchgate.net The incorporation of the vinyl acetate monomer, with its polar acetate group, disrupts the crystallinity of the polyethylene backbone. This disruption is the key to the copolymer's versatility. chemyr.com

The properties of EVA are highly dependent on the weight percent of vinyl acetate (VA) content and the melt flow index (MFI). chemyr.comresearchgate.net By manipulating the VA content, a wide spectrum of materials can be produced, ranging from polyethylene-like plastics to rubber-like elastomers. monmouthrubber.comterchemicals.com

The relationship between vinyl acetate content and the resulting material properties can be summarized as follows:

Low VA Content (up to 4%): These materials are referred to as vinyl acetate modified polyethylene. They are processed like thermoplastics and have properties similar to low-density polyethylene but with improved gloss and flexibility. wikipedia.org

Medium VA Content (4% to 30%): This range produces thermoplastic ethylene-vinyl acetate copolymers. These materials are not vulcanized but exhibit rubber-like properties and are known for their good low-temperature toughness. wikipedia.orgmonmouthrubber.com Materials with around 11% VA are commonly used in hot-melt adhesives. wikipedia.org

High VA Content (above 40%): Referred to as ethylene-vinyl acetate rubber, these copolymers are highly flexible and soft. monmouthrubber.com

The following interactive table details how key properties change with varying vinyl acetate content.

| Vinyl Acetate (VA) Content | Material Type | Key Properties | Common Applications |

| Low (1-4%) | Vinyl Acetate Modified Polyethylene | Increased gloss, softness, and flexibility compared to LDPE. wikipedia.org | Thermoplastic processing, films. wikipedia.org |

| Medium (4-30%) | Thermoplastic Elastomer | Rubber-like properties, good low-temperature toughness, stress-crack resistance. wikipedia.orgmonmouthrubber.com | Hot-melt adhesives, footwear, flexible tubing. wikipedia.orgeuroplas.com.vnupcinc.com |

| High (>40%) | Ethylene-Vinyl Acetate Rubber | Very soft and flexible, "rubber-like". wikipedia.orgmonmouthrubber.com | Adhesives, sealants, specialized moldings. exxonmobilchemical.comupcinc.com |

As the vinyl acetate content increases, properties such as flexibility, resilience, toughness, and transparency generally increase. upcinc.comterchemicals.com Conversely, properties like stiffness and chemical resistance may decrease with higher VA content. terchemicals.com This compositional versatility allows EVA to be precisely engineered for a vast number of applications. borealisgroup.com

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

ethene;ethenyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2.C2H4/c1-3-6-4(2)5;1-2/h3H,1H2,2H3;1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDERJYVLTPVNRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC=C.C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

125229-71-2, 109785-00-4, 68608-67-3, 104912-80-3, 24937-78-8, 106444-63-7 | |

| Details | Compound: Acetic acid ethenyl ester, polymer with ethene, graft | |

| Record name | Acetic acid ethenyl ester, polymer with ethene, chlorinated | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125229-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Details | Compound: Acetic acid ethenyl ester, polymer with ethene, graft | |

| Record name | Acetic acid ethenyl ester, polymer with ethene, block | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109785-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Details | Compound: Acetic acid ethenyl ester, polymer with ethene, graft | |

| Record name | Acetic acid ethenyl ester, polymer with ethene, hydrolyzed | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68608-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Details | Compound: Acetic acid ethenyl ester, polymer with ethene, graft | |

| Record name | Acetic acid ethenyl ester, polymer with ethene, oxidized | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104912-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Details | Compound: Acetic acid ethenyl ester, polymer with ethene, graft | |

| Record name | Ethylene-vinyl acetate copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24937-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Details | Compound: Acetic acid ethenyl ester, polymer with ethene, graft | |

| Record name | Acetic acid ethenyl ester, polymer with ethene, graft | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106444-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

114.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Translucent to whitish solid with no to little odor; [Westlake Polymers MSDS] | |

| Record name | Ethylenevinylacetate copolymer | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14244 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

24937-78-8, 104912-80-3 | |

| Record name | Acetic acid ethenyl ester, polymer with ethene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid ethenyl ester, polymer with ethene, oxidized | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid ethenyl ester, polymer with ethene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.085 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Polymerization Mechanisms of Ethene Ethenyl Acetate Copolymers

Fundamental Polymerization Mechanisms

The creation of ethene-ethenyl acetate (B1210297) copolymers is a complex process with intricate polymerization kinetics. wikipedia.org The primary mechanism for this synthesis is free-radical copolymerization, which involves a series of elementary reaction steps that dictate the final molecular structure and properties of the polymer. wikipedia.orgresearchgate.net

Free-Radical Copolymerization Pathways

Free-radical polymerization is the exclusive commercial method for producing copolymers of ethylene (B1197577) with polar vinyl monomers like vinyl acetate. acs.org This process is typically initiated by compounds that can generate free radicals, such as peroxides or azo compounds, at elevated temperatures and pressures. wikipedia.orggoogle.comscielo.br The reaction environment can be a solution, suspension, bulk, or emulsion system, with high-pressure bulk polymerization in tubular or autoclave reactors being a widely used technique. wikipedia.org

Elementary Reaction Steps in Ethene-Ethenyl Acetate Copolymerization

The polymerization of ethene-ethenyl acetate proceeds through several key elementary reaction steps: chain initiation, chain propagation, chain transfer, and chain termination. wikipedia.orgresearchgate.net

The first step in the polymerization process is chain initiation, where a free radical is generated from an initiator molecule. wikipedia.orgscielo.br Common initiators include peroxides and azo compounds, which decompose under heat to form active radicals. wikipedia.org These radicals then react with a monomer molecule (either ethene or ethenyl acetate) to start a growing polymer chain. researchgate.net The choice of initiator and reaction conditions, such as temperature, significantly influences the rate of initiation. scielo.br For instance, organic peroxides are often used as initiators in the temperature range of 130 to 250°C. google.com

Table 1: Common Initiators in EVA Copolymerization

| Initiator Type | Examples | Typical Concentration (% w/w) |

| Peroxides | Diethyl peroxydicarbonate (DEPDC) | 0.002% - 0.1% wikipedia.org |

| Azo Compounds | Azobisisobutyronitrile (AIBN) | Varies based on process researchgate.net |

| Oxygen | Molecular Oxygen | Can act as an initiator scielo.br |

This table provides examples of initiators used in the free-radical polymerization of EVA.

Chain propagation is the step where the polymer chain grows by the sequential addition of monomer units. rsc.org The rate of propagation is influenced by the reactivity of the growing radical chain end and the monomer concentration. rsc.org In the copolymerization of ethene and ethenyl acetate, there are four possible propagation reactions, each with its own rate constant: an ethylene-terminated radical adding an ethylene monomer, an ethylene-terminated radical adding a vinyl acetate monomer, a vinyl acetate-terminated radical adding an ethylene monomer, and a vinyl acetate-terminated radical adding a vinyl acetate monomer. researchgate.net

Computational studies have been employed to understand the complex kinetics of these propagation reactions. mdpi.com The relative rates of these reactions determine the final composition and sequence distribution of the copolymer. The propagation reactions are generally chemically controlled up to high monomer conversions. rsc.org

Chain transfer is a crucial process that influences the molecular weight and dispersity of the resulting polymer. wikipedia.org It involves the termination of a growing polymer chain and the simultaneous initiation of a new one. researchgate.net Chain transfer can occur to various species present in the reaction mixture, including the monomer, the polymer itself, or a deliberately added chain transfer agent. researchgate.netutexas.edu

Chain transfer to the monomer occurs when a growing polymer radical abstracts an atom (typically hydrogen) from a monomer molecule. researchgate.net Chain transfer to the polymer, particularly prevalent in EVA copolymerization, leads to the formation of branches on the polymer backbone. conicet.gov.ar This happens when a growing radical abstracts a hydrogen atom from an existing polymer chain, creating a new radical site on that chain from which a new branch can grow. researchgate.net The use of chain transfer agents, such as propanal or isobutylene, is a common strategy to control the molecular weight of the final polymer. google.comutexas.eduresearchgate.net

Table 2: Examples of Chain Transfer Agents in EVA Copolymerization

| Chain Transfer Agent | Effect on Polymer Properties |

| Propanal | Controls and reduces molar masses researchgate.net |

| Isobutylene | Controls melt index google.com |

| Solvents (e.g., THF, Toluene) | Can influence branching content acs.org |

This table highlights some chain transfer agents and their impact on EVA polymer characteristics.

The final step in the polymerization process is chain termination, where the growth of a polymer chain is stopped permanently. wikipedia.org This typically occurs through two main mechanisms: combination (or coupling) and disproportionation. researchgate.net

In combination , two growing polymer radicals react to form a single, longer polymer chain. researchgate.net In disproportionation , one radical abstracts a hydrogen atom from another, resulting in one saturated and one unsaturated polymer chain. researchgate.net Studies have shown that for EVA copolymerization, most radical chains terminate through combination. researchgate.net The termination reactions, particularly the competition between combination and disproportionation, are influenced by factors such as the nature of the radical ends (alkyl or head radical). researchgate.net

Beta-Scission Reactions in Radical Polymerization

In the free-radical polymerization of ethene and ethenyl acetate, beta-scission (β-scission) is a significant chain transfer reaction that influences the final polymer architecture. rsc.orgresearchgate.net This reaction involves the cleavage of a carbon-carbon bond at the β-position relative to a radical center on the polymer chain. rsc.org For EVA, this process typically occurs after an intramolecular chain transfer event, also known as "backbiting," where a growing polymer radical abstracts a hydrogen atom from its own chain, forming a more stable tertiary mid-chain radical. rsc.orgresearchgate.net

Due to the high activation energy associated with it, β-scission is generally more prominent at elevated temperatures, often above 80°C. rsc.org The mechanism involves the fragmentation of the macroradical into a terminal olefin (a dead polymer chain with a double bond at the end) and a new, smaller chain-end radical. rsc.orgresearchgate.net This process can lead to a reduction in the average molecular weight of the polymer. researcher.life In the context of EVA synthesis, particularly under high-pressure and high-temperature conditions, β-scission competes with other reactions like propagation and cross-linking. researcher.lifeacs.org The prevalence of β-scission can affect the formation of short-chain and long-chain branches, thereby altering the rheological and mechanical properties of the final EVA copolymer. researchgate.netgantrade.com For instance, in some systems, β-scission of mid-chain radicals is a key mechanism leading to the formation of oligomers. researchgate.net

Advanced Polymerization Techniques

Several advanced polymerization techniques are utilized to synthesize ethene-ethenyl acetate copolymers, each offering specific advantages in controlling the reaction and the final properties of the polymer.

Solution Polymerization

Solution polymerization is a versatile method for producing EVA copolymers, particularly those with higher vinyl acetate content. google.comresearchgate.net In this process, ethylene, vinyl acetate, and a radical initiator are dissolved in a suitable solvent. google.comwikipedia.org The solvent serves to dissipate the exothermic heat of polymerization, control viscosity, and influence the final polymer properties. wikipedia.orgsnpublication.com

The reaction is typically initiated by azo compounds or peroxides at temperatures ranging from 40°C to 120°C. google.comwikipedia.org The choice of solvent is critical; low molecular weight alcohols like methanol (B129727) are commonly used. google.comwikipedia.org However, solvents can also act as chain transfer agents, which can limit the molecular weight of the resulting polymer. researchgate.net For example, tetrahydrofuran (B95107) (THF) is considered a "transferring" solvent, while dimethyl carbonate (DMC) is a "non-transferring" solvent where an additional chain transfer agent may be needed to control molecular weight. researchgate.net The pressure of ethylene is a key parameter for controlling the ethylene content in the copolymer, with pressures typically ranging from 0.9 to 8 MPa. google.com To prevent excessive viscosity and maintain control over the reaction, monomer conversion rates are often kept below 60%. wikipedia.org

Table 1: Typical Reaction Parameters for Solution Polymerization of EVA

| Parameter | Value/Type | Source(s) |

|---|---|---|

| Temperature | 40 - 120 °C | google.comwikipedia.org |

| Pressure | 0.9 - 8 MPa | google.com |

| Initiators | Azo compounds, Peroxides | wikipedia.org |

| Solvents | Methanol, Ethanol, Propanol, THF, DMC | google.comresearchgate.netwikipedia.org |

| Monomer Conversion | < 60% | wikipedia.org |

Suspension Polymerization

Suspension polymerization is another method employed for the synthesis of EVA copolymers. In this heterogeneous technique, the vinyl acetate monomer, with dissolved initiator and ethylene under pressure, is dispersed as fine droplets in a continuous aqueous phase. A suspending agent or stabilizer is used to prevent the droplets from coalescing. Polymerization occurs within these individual monomer droplets, which can be considered as small bulk reactors. This method is suitable for producing EVA beads or pearls. While less common than bulk or solution polymerization for EVA, it is a recognized industrial process. researcher.lifewikipedia.orggoogle.com The process can be used to produce vinyl chloride polymers modified with EVA copolymers, where the EVA has a vinyl acetate content of 38 to 55% by weight. google.com

Bulk Polymerization Methodologies (e.g., High-Pressure Bulk Polymerization)

Bulk polymerization is one of the most widely used industrial methods for producing EVA copolymers, especially for grades with low to medium vinyl acetate content. wikipedia.orgsnpublication.com This method is characterized by the absence of a solvent. The polymerization is carried out at high pressures and temperatures, similar to the process for producing low-density polyethylene (B3416737) (LDPE). chemicalbook.com

The reaction typically occurs in either a tubular or an autoclave reactor. wikipedia.orgchemicalbook.com

Autoclave reactors generally produce EVA with a vinyl acetate content below 40% and operate with a single-pass conversion rate of 10-20%. chemicalbook.com

Tubular reactors typically produce EVA with a vinyl acetate content below 30% but achieve higher single-pass conversion rates of 25-35%. chemicalbook.com

The process is initiated by radical initiators, which are injected at multiple points along the reactor to control the reaction. google.com The reaction is highly exothermic, and controlling the temperature is crucial to prevent runaway reactions. snpublication.comicheme.org Typical process conditions involve pressures from 225 to 270 MPa and outlet temperatures of at least 177°C. google.com The high pressure is necessary to maintain ethylene in the reaction phase. researchgate.net

Table 2: High-Pressure Bulk Polymerization Conditions for EVA

| Parameter | Tubular Reactor | Autoclave Reactor | Source(s) |

|---|---|---|---|

| VA Content | < 30% | < 40% | chemicalbook.com |

| Conversion Rate | 25 - 35% | 10 - 20% | chemicalbook.com |

| Pressure | 225 - 270 MPa | Not specified | google.com |

| Inlet Temperature | < 150 °C | Not specified | google.com |

| Outlet Temperature | > 177 °C | Not specified | google.com |

Emulsion Polymerization Strategies

Emulsion polymerization is a key technique for producing EVA copolymers with a high vinyl acetate content, typically in the form of an aqueous dispersion or latex. usm.my In this process, the monomers are emulsified in water with the aid of surfactants or protective colloids. diva-portal.org Polymerization is initiated by a water-soluble initiator, and the reaction primarily takes place within monomer-swollen micelles, which grow into polymer particles. diva-portal.org

A key advantage of emulsion polymerization is that it allows for the production of high molecular weight polymers at a fast polymerization rate without the issue of high viscosity, as the continuous phase is water. usm.my The ethylene is introduced under pressure in a semibatch fashion. ucr.edu This technique is particularly effective for incorporating monomers with low water solubility, like ethylene, into the copolymer. ucr.edu Miniemulsion polymerization, a variation where monomer droplets are much smaller and nucleation occurs primarily within these droplets, has been shown to enhance ethylene incorporation compared to conventional emulsion polymerization. ucr.edu The final product is a stable latex, which is used in applications like adhesives and coatings. ucr.edu Surfactant-free emulsion polymerization using hydrophilic macromolecular chain transfer agents has also been developed, offering alternative stabilization modes for the latex particles. rsc.org

Supercritical Carbon Dioxide (scCO2) as a Green Polymerization Medium

Supercritical carbon dioxide (scCO2) has emerged as an environmentally friendly alternative to traditional organic solvents for the polymerization of ethene and vinyl acetate. snpublication.comuwo.ca scCO2 is non-toxic, non-flammable, inexpensive, and can be easily removed from the final product by simple depressurization, eliminating the need for energy-intensive drying steps. uwo.ca

EVA polymerization in scCO2 can be carried out as a dispersion or precipitation polymerization, as most high molecular weight polymers are not soluble in scCO2. uwo.ca The kinetics of the reaction, including the decomposition of the initiator and the reactivity ratios of the monomers, have been studied in this medium. uwo.ca For the copolymerization of ethylene and vinyl acetate in scCO2, reported reactivity ratios for ethylene (r_ethylene) range from 0.16 to 1.07, and for vinyl acetate (r_VAc) from 1.00 to 3.70, though these values vary with reaction conditions. uwo.ca The use of scCO2 can influence the properties of the resulting polymer; for instance, the foaming of EVA using scCO2 is dependent on sorption pressure, temperature, and decompression rate, which control the final foam density and pore size. snpublication.com

Table 3: Reactivity Ratios for EVA Copolymerization in scCO2

| Monomer | Reactivity Ratio (r) | Range | Source(s) |

|---|---|---|---|

| Ethene | r_ethylene | 0.16 - 1.07 | uwo.ca |

| Ethenyl Acetate | r_VAc | 1.00 - 3.70 | uwo.ca |

Mechanistic Investigations of Vinyl Acetate Synthesis (Monomer Precursor)

The industrial production of vinyl acetate monomer (VAM), a critical precursor for ethene-ethenyl acetate copolymers, primarily relies on the oxidative acetoxylation of ethylene. This process has been the subject of extensive research to understand the underlying reaction mechanisms, the role of catalysts, and the factors governing its efficiency.

Heterogeneous Oxidative Ethylene Acetoxylation

The synthesis of vinyl acetate is predominantly carried out via a heterogeneous gas-phase oxidative acetoxylation of ethylene. rsc.orgrsc.org This industrially significant method involves reacting ethylene, acetic acid, and oxygen over a solid catalyst. google.com The process is typically performed in the vapor phase within a fixed-bed tubular reactor at elevated temperatures and pressures. google.com The reaction is complex due to the involvement of three reactants (ethylene, acetic acid, and oxygen) which exhibit intricate kinetics. rsc.org

While this ethylene-based process is now standard due to the lower cost of ethylene, historical methods included the acetoxylation of acetylene. rsc.org The modern heterogeneous process offers high yields, but the mechanism, catalyst deactivation, and the precise role of promoters are still areas of active investigation to further optimize activity, selectivity, and catalyst stability. rsc.orgrsc.org

Role of Palladium and Gold Catalysts in Vinyl Acetate Monomer Formation

Palladium (Pd) is the primary active component in catalysts for vinyl acetate synthesis. researchgate.net However, the addition of gold (Au) as a promoter significantly enhances the catalyst's performance. researchgate.netnih.gov

The key roles of these metals are:

Palladium (Pd): Palladium is the active site for the catalytic reaction. google.com However, using palladium alone can lead to undesirable side reactions, primarily the complete combustion of ethylene to carbon dioxide, which reduces the selectivity for vinyl acetate. cjcatal.com There has been debate whether the active site is zero-valent palladium (Pd⁰) or palladium acetate (Pd(OAc)₂) formed from acetic acid adsorption. rsc.org

Gold (Au): Gold's primary role is to improve the catalyst's selectivity and stability. researchgate.netnih.gov It achieves this by breaking up large contiguous ensembles of palladium atoms on the catalyst surface into isolated single Pd sites or small clusters. nih.govcjcatal.com This isolation of palladium sites inhibits the pathways leading to the formation of combustion by-products. nih.govcjcatal.com Furthermore, gold helps to suppress the sintering of palladium, which maintains high dispersion and catalytic activity over time. google.com The presence of gold has also been shown to enhance the rate of VA formation, with studies indicating that the critical reaction site may consist of two noncontiguous, appropriately spaced palladium monomers. nih.gov

Alkali metal acetates, such as potassium acetate (KOAc), are also used as promoters. They are believed to facilitate the formation of active acetate species and can influence the electronic properties of the palladium catalyst. rsc.orggoogle.com

Proposed Reaction Pathways (e.g., Moiseev, Samanos)

Two primary mechanisms have been proposed to describe the formation of vinyl acetate on the catalyst surface: the Moiseev pathway and the Samanos pathway. rsc.orguwm.edu

Moiseev Pathway: First proposed by Moiseev, this mechanism suggests that adsorbed ethylene first undergoes a C-H bond activation (dehydrogenation) to form a vinyl intermediate on the palladium surface. This vinyl species then couples with a surface acetate to produce vinyl acetate. rsc.orguwm.eduresearchgate.net

Samanos Pathway: In contrast, the Samanos pathway proposes that an adsorbed ethylene molecule directly couples with a surface acetate species. rsc.orguwm.edu This step forms an acetoxyethyl-palladium intermediate, which subsequently undergoes a β-hydride elimination to release the vinyl acetate product. researchgate.netuwm.edu

Density functional theory (DFT) calculations and surface science experiments, including those using isotopically labeled reactants, have provided significant evidence supporting the Samanos pathway as the more likely mechanism on acetate-saturated palladium surfaces under typical reaction conditions. researchgate.netuwm.educapes.gov.br The rate-limiting step in the Samanos mechanism is identified as the β-hydride elimination from the acetoxyethyl intermediate. researchgate.netcapes.gov.br

| Feature | Moiseev Pathway | Samanos Pathway |

|---|---|---|

| Initial Ethylene Step | C-H bond activation to form a vinyl intermediate | Coupling with surface acetate |

| Key Intermediate | Vinyl-palladium species | Acetoxyethyl-palladium species |

| Final Product Formation | Coupling of vinyl intermediate with acetate | β-hydride elimination from acetoxyethyl intermediate |

| Supporting Evidence | Proposed for gold-rich alloy surfaces researchgate.net | Supported by DFT and surface science studies on Pd(111) uwm.educapes.gov.br |

Coverage Effects and Selectivity Limitations in Catalytic Synthesis

The surface of the catalyst during the synthesis of vinyl acetate operates at a high coverage of adsorbed species, particularly acetates. acs.orgaiche.org This high surface coverage has a profound impact on the reaction kinetics and selectivity.

Influence on Reaction Steps: High adsorbate coverage tends to facilitate bond-forming reactions (like the coupling of ethylene and acetate in the Samanos pathway) because they reduce the total surface crowding. x-mol.comresearchgate.net Conversely, bond-breaking steps, such as C-H activation or unwanted decomposition reactions, are inhibited by a crowded surface. x-mol.comresearchgate.net

Rate-Limiting Step: The balance between the formation of surface acetate species and their consumption (by reacting with ethylene) is critical. acs.org This balance is achievable only within a narrow range of surface coverages. acs.org As reactant pressures change, the surface coverage can shift slightly, which can change the rate-limiting step of the entire catalytic cycle from vinyl acetate formation to acetate formation itself. acs.org

Reaction Engineering and Reactor Modeling for Ethene-Ethenyl Acetate Copolymer Production

The production of ethene-ethenyl acetate (EVA) copolymers is typically carried out in high-pressure autoclave reactors. researchgate.net Modeling these reactors is essential for ensuring consistent product quality, preventing dangerous thermal runaway events, and optimizing production rates. acs.org

Multicompartment Reactor Models

A multicompartment model is a sophisticated approach used to simulate the complex environment inside an industrial EVA autoclave reactor. acs.orgacs.org This model divides the reactor into several interconnected zones or "compartments."

Model Structure: The autoclave reactor, often a large vertical vessel, is conceptually separated into multiple zones, for instance, three zones separated by disks. acs.orgresearchgate.net The model combines computational fluid dynamics (CFD) to analyze the complex mixing patterns created by the stirrer with polymerization kinetics, often modeled using the method of moments. acs.orgacs.org

Purpose and Application: By simulating the conditions within each compartment, the model can predict key process variables and product properties. This includes local temperature distributions, monomer conversion, and the molecular weight characteristics of the resulting polymer. acs.orgacs.org The feed streams, consisting mainly of ethylene and vinyl acetate monomer, are often split and fed into different zones of the reactor to carefully control the temperature profile, as the polymerization is highly exothermic. researchgate.netacs.org

Benefits: These models are powerful tools for process optimization. They allow engineers to study the effects of different operating conditions (like initiator flow, feed locations, and temperature) on reactor performance and product quality with a relatively low computational load. acs.orgresearchgate.net A key application is the prevention of thermal runaway, a dangerous situation that can be initiated by local hot spots arising from imperfect mixing. researchgate.netacs.org

| Model Aspect | Description |

|---|---|

| Reactor Type | High-pressure, stirred autoclave reactor, often with multiple zones. researchgate.netacs.org |

| Modeling Approach | Combines Computational Fluid Dynamics (CFD) for mixing and polymerization kinetics. acs.org |

| Key Inputs | Feed rates and locations (ethylene, vinyl acetate), initiator flow, temperature settings. acs.org |

| Key Outputs | Temperature distribution, monomer conversion, polymer molecular weight, and distribution. acs.orgacs.org |

| Primary Goals | Optimize conversion/production, maintain product quality, prevent thermal runaway. acs.org |

Computational Fluid Dynamics (CFD) for Reactor Mixing Analysis

Computational Fluid Dynamics (CFD) is a powerful tool for analyzing the complex mixing phenomena within industrial reactors used for ethene-ethenyl acetate copolymerization. researchgate.netpsu.edu The accurate prediction of flow fields is crucial as non-ideal mixing can significantly impact polymer properties. In large-scale autoclave reactors, which operate as continuous stirred tank reactors (CSTRs), CFD models are employed to simulate the hydrodynamics, including the effects of the stirring device. acs.orgmdpi.com

These models can predict local temperature and concentration distributions, which are critical for controlling the polymerization process and ensuring consistent product quality. acs.orgconicet.gov.ar For instance, studies have utilized CFD to analyze the mixing effect of the stirrer in multicompartment models of ethylene-vinyl acetate autoclave reactors. mdpi.com These simulations often employ turbulence models like the k-ε or k-ω models to capture the turbulent flow regimes within the reactor. researchgate.net

A common approach involves creating a multicompartment model where the reactor is divided into multiple cells. acs.org The mixing effects are analyzed through CFD, and the model can be simplified by cell aggregation to reduce the computational load. acs.org This allows for the simulation of complex systems to prevent issues such as thermal runaway and to optimize production rates. acs.org The integration of CFD-predicted flow fields with polymerization kinetics provides a comprehensive model for simulating the entire reactor system. researchgate.net

Research has demonstrated the utility of CFD in understanding the detailed flow field inside industrial EVA autoclave reactors. researchgate.net By combining a polymerization kinetic model with the CFD model, researchers have been able to verify the reaction mechanism by comparing simulation results with experimental data. researchgate.net This integrated approach is essential for optimizing reactor design and operation for the production of ethene-ethenyl acetate copolymers.

Method of Moments for Polymerization Kinetics Modeling

The method of moments is a widely used mathematical technique for modeling the polymerization kinetics of ethene-ethenyl acetate copolymers. acs.orgconicet.gov.ar This approach simplifies the complex mass balance calculations by tracking the moments of the polymer molecular weight distribution rather than the concentration of each individual polymer chain length. conicet.gov.ar This method is particularly useful for modeling free-radical polymerization in high-pressure autoclave reactors. conicet.gov.arntnu.no

In the context of ethene-ethenyl acetate copolymerization, the method of moments is used to calculate key polymer properties such as conversion rates, average molecular weights (number-average and weight-average), long-chain branching, and melt flow index at any point within the reactor. conicet.gov.ar The model incorporates mass balances of monomer, radical, and polymer species. conicet.gov.ar Double moments for the radical and polymer distributions are often defined to account for both branch and length distributions. conicet.gov.ar

A key advantage of the method of moments is its ability to be coupled with reactor mixing models, such as those derived from CFD analysis, to provide a more accurate and comprehensive simulation of the polymerization process. acs.orgconicet.gov.ar This combined approach allows for the prediction of temperature and concentration profiles throughout the reactor. conicet.gov.ar The resulting models have been verified by comparing predicted product properties and distributed temperatures with data from industrial plants, showing good agreement. acs.org

The application of the method of moments has been instrumental in developing rigorous dynamic models of industrial ethylene and vinyl acetate copolymerization reactors. ntnu.no These models can be used to predict outputs like melt index and the weight percentage of vinyl acetate in the polymer, which can then be compared to plant data for model validation and refinement. ntnu.no

Optimization of Reactor Conditions (Temperature, Pressure, Conversion Rates)

The optimization of reactor conditions is critical for controlling the properties of ethene-ethenyl acetate copolymers and ensuring an efficient and safe production process. acs.orgtdl.org Key variables that are manipulated include temperature, pressure, and monomer conversion rates. conicet.gov.arscielo.br The high-pressure polymerization process for producing polyethylene and ethylene-vinyl acetate (EVA) copolymers typically occurs in autoclave reactors at pressures ranging from 1000 to 2000 kg/cm ² and temperatures between 150°C and 300°C. conicet.gov.ar In some configurations, the operating temperature can range from 150-230°C and pressure from 1500-2000 kg/cm2 . ntnu.no Typical conversion levels in these reactors are around 20%. conicet.gov.ar

The reaction is highly exothermic, and temperature control is crucial to prevent thermal runaway and to produce a polymer with the desired molecular properties. acs.orgscielo.br The temperature profile along the reactor influences the degree of branching in the polymer, which in turn affects properties like crystallinity and density. scielo.br For example, increasing the reaction temperature generally increases the level of branching. scielo.br Optimization studies have shown that temperature is often the most significant factor influencing the process. mdpi.com For instance, one study identified an optimal temperature of 150°C with seven impellers to maximize bearing life in an autoclave reactor, leading to a 3.095% increase in bearing life compared to the initial design. mdpi.com

Pressure also plays a significant role in determining the molar mass of the resulting polymer. scielo.br Higher reaction pressures tend to increase the molar mass due to the increased proximity of ethylene monomers to the growing polymer chain. scielo.br The feed composition, including the ratio of ethylene to vinyl acetate and the use of chain transfer agents, is also a critical control variable. conicet.gov.arntnu.no

Mathematical models and optimization techniques like the Taguchi method and response surface methodology (RSM) are employed to find the optimal operating conditions. mdpi.comresearchgate.net These models can help in maintaining consistent product quality, preventing undesired thermal runaway, and optimizing conversion and production rates. acs.org

Below is a table summarizing typical and optimized reactor conditions for ethene-ethenyl acetate copolymer production based on various studies.

| Parameter | Typical Range | Optimized Value/Range | Source |

| Temperature | 150 - 300 °C | 150 °C (for bearing life) | mdpi.comconicet.gov.ar |

| 140 - 330 °C | 190 °C (average with two reactions) | scielo.br | |

| 150 - 230 °C | Not specified | ntnu.no | |

| Pressure | 1000 - 2000 kg/cm ² | Not specified | conicet.gov.ar |

| 100 - 300 MPa | Not specified | mdpi.com | |

| 1500 - 2000 kg/cm ² | Not specified | ntnu.no | |

| Conversion Rate | ~20% | Not specified | conicet.gov.ar |

| ~22% | Not specified | mdpi.com |

The following table outlines optimal conditions found for the related process of vinyl acetate synthesis, which is a precursor to the copolymer.

| Parameter | Optimal Condition | Source |

| Temperature | 165 °C | e3s-conferences.org |

| Pressure | 4 atm (0.4 MPa) | e3s-conferences.org |

| Ethylene to Acetic Acid Ratio | 4:1 | e3s-conferences.org |

| Oxygen Content | 7% by volume | e3s-conferences.org |

Molecular Architecture and Microstructure of Ethene Ethenyl Acetate Copolymers

Copolymer Composition and Sequence Distribution

The arrangement of ethylene (B1197577) and vinyl acetate (B1210297) units within the polymer chain is a critical factor influencing the material's properties. uwo.ca The sequence distribution, which describes the arrangement of monomer units, is governed by the reactivity of the growing polymer chain to the available monomers. uwo.ca

Reactivity Ratios and Their Determination

The relative reactivity of ethylene and vinyl acetate monomers during copolymerization is quantified by reactivity ratios, r1 (ethylene) and r2 (vinyl acetate). These ratios indicate the preference of a growing polymer chain ending in a particular monomer to add the same or the other monomer. open.edu The copolymer equation, which relates the instantaneous composition of the copolymer to the monomer feed composition and the reactivity ratios, is a fundamental tool for understanding and predicting the copolymer structure. open.edu

Several methods are employed to determine these reactivity ratios experimentally, including the Fineman-Ross, Kelen-Tudos, and Mayo-Lewis procedures. ekb.egekb.eg These methods typically involve polymerizing the monomers at different feed ratios and analyzing the resulting copolymer composition. ekb.eg For instance, studies have determined the reactivity ratios for the copolymerization of ethylene and vinyl acetate in supercritical carbon dioxide using both the Kelen-Tudos and non-linear least-squares methods. uwo.ca The values of these ratios are sensitive to reaction conditions such as temperature, pressure, and the solvent used. acs.orgacs.org Literature values for r1 and r2 for the ethylene-vinyl acetate system have shown considerable variation, with r1 ranging from 0.13 to 0.88 and r2 from 0.72 to 3.74, reflecting the influence of different polymerization environments. acs.org More recent studies under high pressure have indicated an r1 value close to 0.9 and r2 values between 0.9 and 1.7. acs.org

| Monomer 1 | Monomer 2 | r1 | r2 | Source |

|---|---|---|---|---|

| Acrylonitrile (B1666552) | Vinyl acetate | 4.2 | 0.05 | open.edu |

| Methyl methacrylate | Vinyl acetate | 20 | 0.015 | open.edu |

| Styrene (B11656) | Vinyl acetate | 55 | 0.01 | open.edu |

Influence of Vinyl Acetate Content on Copolymer Characteristics

The weight percentage of vinyl acetate (VA) is a primary determinant of the copolymer's properties. wikipedia.org An increase in VA content generally leads to a decrease in crystallinity, as the bulky acetate groups disrupt the regular packing of the polyethylene (B3416737) segments. nih.gov This disruption results in increased flexibility, reduced hardness, and a lower melting temperature. tainstruments.comacs.org For example, EVA with a lower VA content (up to 4%) behaves similarly to low-density polyethylene but with improved gloss and flexibility. wikipedia.org As the VA content increases to the 4-30% range, the material exhibits thermoplastic elastomer properties. wikipedia.org At very high VA content (above 60%), it is classified as an ethylene-vinyl acetate rubber. wikipedia.org

The polarity of the copolymer is also directly affected by the VA content, owing to the polar nature of the acetoxy side chain. nih.gov This increased polarity enhances adhesion to various substrates. polymerchar.com Furthermore, the glass transition temperature (Tg) is influenced by the VA content; for instance, an EVA with 70 wt% VA has a higher Tg (-18.5 °C) compared to one with 40 wt% VA (-31.6 °C), which is attributed to the variation in ethylene content. nih.gov

| Property | Low VA Content (e.g., 6 wt%) | High VA Content (e.g., 12 wt%) | Source |

|---|---|---|---|

| Tensile Modulus | Higher (e.g., 110 MPa) | Lower (e.g., 90 MPa) | mdpi.com |

| Crystallinity | Higher | Lower | nih.govmdpi.com |

| Melting Point | Higher (e.g., 102 °C) | Lower (e.g., 96 °C) | mdpi.com |

| Glass Transition Temperature (Tg) | Lower | Higher | nih.gov |

| Flexibility | Lower | Higher | tainstruments.com |

Branching Architecture Analysis

The molecular structure of EVA is further complicated by the presence of both short-chain and long-chain branches, which significantly impact its processing behavior and final properties. kinampark.com

Short-Chain Branching (SCB) Investigations

Short-chain branches in EVA are primarily the acetoxy groups from the vinyl acetate monomer, which disrupt the crystallinity of the polyethylene segments. kinampark.com However, other types of short-chain branches can also be formed through intramolecular hydrogen abstraction, or "backbiting," a mechanism well-known in high-pressure ethylene polymerization. scite.aiacs.org This process can lead to the formation of butyl and ethyl branches. acs.org

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, and 2D NMR techniques, is a powerful tool for investigating these short-chain branching structures. scite.aiacs.org Studies have shown that a significant portion of SCBs in some ethylene copolymers can contain a comonomer unit as a result of backbiting around that unit. scite.aiacs.org In the case of EVA, SCBs are formed not only by hydrogen abstraction from polyethylene units but also from the methine units of the vinyl acetate monomer, although this latter mechanism is less prevalent compared to other copolymers like ethylene/acrylic acid. scite.ai

Long-Chain Branching (LCB) Characterization

Long-chain branching significantly affects the melt viscosity and rheological properties of EVA. kinampark.com The presence of LCB can be quantified using techniques like gel permeation chromatography (GPC) coupled with viscosity (GPC-VIS) or multi-angle laser light scattering (GPC-MALS) detectors. kinampark.com These methods allow for the calculation of branching indices by comparing the properties of the branched polymer to a linear reference. kinampark.com A branched polymer is more compact than a linear one of the same molecular weight, resulting in a smaller hydrodynamic volume and radius of gyration, and a lower intrinsic viscosity. kinampark.com

The determination of LCB in copolymers like EVA can be complicated by the presence of SCB. kinampark.com However, specialized indices, such as the gpcBR index, have been developed to be nearly independent of short-chain branching, enabling a more accurate assessment of LCB. kinampark.com

Interplay between SCB and LCB in Copolymer Structure

The presence of both short- and long-chain branching creates a complex molecular architecture in EVA. While SCBs primarily affect crystallinity, LCB has a more pronounced impact on melt rheology. kinampark.com Research has shown that in copolymers, interactions between LCB and SCB can lead to errors in the quantification of LCB if not properly accounted for. kinampark.com The structure factor and its dependence on molecular weight and comonomer content reveal a strong effect of SCB. kinampark.com However, some studies suggest that the incorporation of LCB and SCB can be relatively independent of each other. acs.org The ability of a catalyst site to incorporate LCB may be more related to its ability to coordinate with a terminated macromer rather than its comonomer incorporation ability. acs.org

Crystallinity and Morphological Features

The incorporation of vinyl acetate (VA) units into the polyethylene backbone significantly disrupts the regularity of the polymer chain, thereby hindering the crystallization process. researchgate.netfiveable.me As the VA content increases, the crystallinity and melting point of the copolymer decrease. researchgate.netrubber.or.krresearchgate.net This is because the bulky acetyl groups of the VA monomers are excluded from the polyethylene crystal lattice, leading to a reduction in the size and perfection of the crystalline domains. uni-halle.de

The presence of VA units also affects the glass transition temperature (Tg), which generally decreases with increasing VA content, although some studies report an increase. researchgate.netgfzxb.org This change is attributed to the increased free volume and chain mobility introduced by the amorphous VA segments. mdpi.com

Table 1: Influence of Vinyl Acetate (VA) Content on EVA Properties

| Property | Influence of Increasing VA Content | Source |

| Crystallinity | Decreases | researchgate.netrubber.or.krresearchgate.net |

| Melting Point (Tm) | Decreases | researchgate.netrubber.or.krresearchgate.net |

| Glass Transition Temperature (Tg) | Generally decreases | researchgate.netgfzxb.org |

| Flexibility | Increases | rubber.or.kr |

| Transparency | Increases | rubber.or.kr |

Ethene-ethenyl acetate copolymers are characterized by a heterogeneous structure consisting of crystalline and amorphous phases. researchgate.net The crystalline regions are formed by the ordered packing of polyethylene segments, while the amorphous regions contain the randomly distributed vinyl acetate units and non-crystalline polyethylene segments. researchgate.netnih.gov The distribution of these phases is a key determinant of the material's mechanical and thermal properties.

The degree of crystallinity can be quantified using techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC). rubber.or.kr Studies have shown that with an increasing concentration of EVA in blends with polyethylene, the material becomes more amorphous. mdpi.com This amorphization is due to the plasticizing effect of EVA, which increases the free volume and mobility of the polymer chains in the amorphous phase. mdpi.com The compatibility of EVA and polyethylene in the amorphous phase is indicated by single relaxation transition peaks in dynamic mechanical analysis (DMA). mdpi.com However, DSC studies reveal a two-phase structure, suggesting only partial compatibility in the crystalline phase. mdpi.com

The crystallization behavior of EVA is complex and can involve different mechanisms. Annealing, or holding the polymer at a temperature below its melting point, can promote crystallization and lead to an increase in lamellar thickness. fiveable.memdpi.com Studies have shown that annealing can lead to preferential growth of the (110) crystal plane over the (200) plane. mdpi.com The cooling rate during processing also significantly impacts crystallization, with slower cooling allowing for higher crystallinity. fiveable.me

In some cases, especially at high degrees of undercooling, a secondary crystallization process can occur, resulting in the formation of smaller, more granular or bundle-like structures. colab.ws This happens when the movement of the remaining uncrystallized segments is restricted by the already formed lamellae. colab.ws

The crystallization of ethene-ethenyl acetate can proceed through two primary models: chain-folding crystallization and bundle-like crystallization. uni-halle.degfzxb.org

Chain-folding crystallization involves the polymer chains folding back on themselves to form lamellae. This is the dominant mechanism in polyethylene and EVA with lower VA content. uni-halle.degfzxb.org

Bundle-like crystallization , also referred to as the fringed micelle model, involves small bundles of parallel, extended chain segments embedded within a disordered amorphous matrix. This type of crystallization is more prevalent in copolymers with a higher content of non-crystallizable units, which disrupt the chain-folding process. uni-halle.de

Research indicates that a transition from chain-folding to bundle-like crystallization occurs as the vinyl acetate content increases. uni-halle.de However, this transition is not sharp, and both types of crystallization can coexist over a wide range of compositions, depending on the crystallization temperature. uni-halle.de Specifically, chain-folding crystallization tends to occur at higher temperatures, and its prevalence increases as the VA content rises from 6 wt% to over 14 wt%. gfzxb.org

Crosslinking Architecture and Density

Crosslinking is a process that introduces chemical bonds between polymer chains, forming a three-dimensional network. This modification significantly enhances the properties of ethene-ethenyl acetate, including its thermal stability, mechanical strength, and chemical resistance. jst.go.jpscirp.org

Crosslinking in ethene-ethenyl acetate can be induced through several methods, with peroxide-induced and radiation-induced crosslinking being the most common.

Peroxide-Induced Crosslinking:

This method involves the use of organic peroxides, such as dicumyl peroxide (DCP), which decompose at elevated temperatures to generate free radicals. google.comresearchgate.nettandfonline.com These radicals then abstract hydrogen atoms from the EVA polymer chains, creating polymer radicals. The subsequent combination of these polymer radicals leads to the formation of crosslinks.

The primary site for crosslinking is believed to be the methyl group of the acetoxy side chain in the vinyl acetate unit. google.com The degree of crosslinking increases with higher VA content, as this provides more reactive sites. google.com The efficiency of the crosslinking process can be influenced by the type of peroxide used. mdpi.com For example, peroxides with a single peroxy group have been found to be more effective in melt reactive crosslinking of EVA than those with two peroxy groups. mdpi.com

Radiation-Induced Crosslinking:

High-energy radiation, such as electron beam (EB) irradiation, is another effective method for crosslinking EVA. jst.go.jpscirp.org This technique is known for being fast, simple, and environmentally friendly. scirp.org The mechanism involves the generation of free radicals on the polymer chains upon exposure to radiation. These radicals can then combine to form crosslinks.

The crosslinking primarily occurs in the amorphous regions and on the surface of the crystalline lamellae. jst.go.jp The efficiency of radiation-induced crosslinking is higher in EVA with a greater amorphous content, which is associated with a higher VA content. The radiation dose is a critical parameter, with higher doses generally leading to a higher crosslink density. jst.go.jp The possible crosslinking mechanisms include reactions between vinyl acetate branches, between ethylene units, and between a vinyl acetate branch and an ethylene unit.

Table 2: Comparison of Crosslinking Mechanisms

| Feature | Peroxide-Induced Crosslinking | Radiation-Induced Crosslinking | Source |

| Initiator | Organic Peroxides (e.g., DCP) | High-Energy Radiation (e.g., Electron Beam) | google.com |

| Mechanism | Free radical abstraction and combination | Free radical generation and combination | google.com |

| Primary Site | Methyl group of acetoxy side chain | Amorphous regions and lamellae surfaces | jst.go.jpgoogle.com |

| Effect of VA Content | Higher VA content increases crosslinking | Higher VA content increases crosslinking efficiency | google.com |

| Process Control | Temperature and peroxide concentration | Radiation dose | jst.go.jpresearchgate.net |

Influence of Crosslinking Density on Copolymer Network

The introduction of crosslinks into the ethene-ethenyl acetate (EVA) copolymer structure transforms the material from a thermoplastic to a thermoset, creating a three-dimensional network that significantly enhances its mechanical and thermal properties. The crosslinking density, a measure of the number of crosslinks per unit volume, is a critical parameter that dictates the final performance of the copolymer network. This density can be precisely controlled by several factors, including the vinyl acetate (VA) content, the type and concentration of the crosslinking agent, and the processing conditions such as temperature and irradiation dose.

An increase in crosslinking density generally leads to a more rigid and robust network. This is reflected in improved material properties such as increased modulus, hardness, and resistance to heat and solvents. scirp.orgresearchgate.net Conversely, properties associated with chain mobility, such as elongation at break and stress relaxation, tend to decrease with higher crosslinking densities. mdpi.com The degree of crosslinking is often assessed through methods like gel content determination, which measures the insoluble fraction of the polymer after solvent extraction, and swelling tests. mdpi.com A higher gel content and a lower degree of swelling are indicative of a higher crosslinking density.

The vinyl acetate content in the copolymer has a direct impact on the efficiency of the crosslinking process. Copolymers with a higher VA content tend to exhibit a higher degree of crosslinking. jst.go.jpmdpi.com This is because the amorphous phase of the copolymer increases with higher VA content, which facilitates greater mobility for the generated free radicals to recombine and form crosslinks. mdpi.com Furthermore, the presence of vinyl groups in the amorphous regions enhances the probability of reaction with free radicals, leading to more efficient network formation. mdpi.com

Chemical crosslinking, typically initiated by organic peroxides like dicumyl peroxide (DCP), and radiation crosslinking, using methods like electron beam irradiation, are common techniques to induce network formation. scirp.orgsinocurechem.comgoogle.com In peroxide crosslinking, the peroxide decomposes at elevated temperatures to generate free radicals, which then abstract hydrogen atoms from the EVA chains, creating polymer radicals that combine to form crosslinks. sinocurechem.combluesolaria.com The concentration of the peroxide is a key determinant of the final crosslink density. scirp.org Similarly, with radiation crosslinking, the irradiation dose is directly proportional to the formation of crosslinks; a higher dose results in a denser network. mdpi.commdpi.com

The effect of radiation dose on the crosslink density and related mechanical properties of EVA copolymers has been systematically studied. As the irradiation dose increases, the molecular weight between crosslinks (Mc) decreases, signifying a more tightly crosslinked network. This structural change leads to a measurable increase in properties like the shear storage modulus (G'). mdpi.com

Table 1: Effect of Electron Beam Irradiation Dose on the Network Properties of EVA Copolymers Data derived from dynamic mechanical analysis (DMA) at 150 °C. mdpi.commdpi.com

| EVA Type (wt.% VA) | Irradiation Dose (kGy) | Shear Storage Modulus (G') at 10 Hz (kPa) | Molecular Weight Between Crosslinks (Mc) ( g/mol ) | Crosslink Density (νd) (x 10⁻⁴ mol/cm³) |

| EVA 206 (6%) | 60 | 35 | 10000 | 0.9 |

| 120 | 55 | 6250 | 1.4 | |

| 180 | 70 | 4900 | 1.8 | |

| EVA 212 (12%) | 60 | 50 | 7000 | 1.3 |

| 120 | 80 | 4300 | 2.1 | |

| 180 | 100 | 3450 | 2.6 |

The choice of crosslinking agent also influences the network structure and properties. Studies comparing different organic peroxides have shown that their decomposition kinetics and the reactivity of the resulting free radicals affect the crosslinking efficiency and the final network properties. scirp.orgresearchgate.netrsc.org For instance, peroxides that decompose at lower temperatures can enable faster curing cycles. scirp.org

Labile Sites and Branching in Crosslinking Processes

The formation of a crosslinked network in EVA copolymers is initiated at specific reactive locations, or labile sites, within the polymer chains. During peroxide or radiation-induced crosslinking, energy is introduced into the system, leading to the homolytic cleavage of bonds and the generation of free radicals on the polymer backbone. mdpi.combluesolaria.com The location of these initial radical sites is not random and is dictated by the chemical structure of the EVA copolymer.

Research indicates that there are two primary labile sites within the EVA structure that are susceptible to hydrogen abstraction by initiator radicals (from peroxides) or direct impact from high-energy radiation:

The Tertiary Carbon on the Main Chain: The methine (C-H) group of the vinyl acetate unit, where the acetate group is attached to the polyethylene backbone, is a key labile site. The hydrogen atom on this tertiary carbon is relatively easy to abstract, leading to the formation of a stable tertiary radical on the polymer main chain. researchgate.net

The Carbon of the Acetyl Methyl Group: It has been speculated that a primary labile site for crosslinking is the carbon atom of the methyl group (-CH₃) within the acetoxy side group (-OCOCH₃). jst.go.jp Hydrolysis studies of crosslinked EVA have shown a decrease in gel content, suggesting that a significant portion of the crosslinks involves the acetoxy group. This mechanism is thought to be similar to the long-chain branching formation in polyvinyl acetate. jst.go.jp

Once these polymer radicals are formed, they can participate in several reactions that define the final network architecture. The primary reaction is the combination of two polymer radicals to form a stable carbon-carbon covalent bond, which constitutes a crosslink. scielo.br This can occur between two main chains, two side chains, or a main chain and a side chain. mdpi.com

However, the process is often more complex than simple crosslinking. Chain branching reactions can also occur, where a radical on one polymer chain abstracts a hydrogen from another chain, effectively transferring the radical site. This process, known as chain transfer, can lead to the formation of branched structures within the network. researchgate.net The presence of oxygen during the process can also lead to side reactions, forming carbonyl groups and other degradation products. researchgate.net

The relative reactivity of the different C-H bonds in the EVA copolymer (primary, secondary, and tertiary) influences the distribution of crosslinks and branches. The presence of the vinyl acetate groups is critical for efficient crosslinking; polyethylene without these functional groups is significantly more difficult to crosslink under the same conditions. pv-tech.org The increased polarity and the presence of the labile tertiary hydrogen atom introduced by the VA monomer are crucial for the initiation of the crosslinking reaction. mdpi.compv-tech.org

The interplay between crosslinking and chain scission (the breaking of polymer chains) is another important aspect. Both processes can occur simultaneously, especially during high-energy irradiation. The ratio of crosslinking to scission events is influenced by factors such as the VA content, with higher VA content generally favoring more efficient crosslinking over scission. mdpi.com

Advanced Characterization Methodologies for Ethene Ethenyl Acetate Copolymers

Spectroscopic Techniques

Spectroscopy plays a pivotal role in the qualitative and quantitative analysis of EVA copolymers, providing insights into their chemical composition and structure.

Fourier Transform Infrared Spectroscopy (FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is a powerful and widely used technique for identifying the functional groups present in EVA copolymers. qmul.ac.uk The infrared spectrum of an EVA copolymer displays characteristic absorption peaks corresponding to both its ethylene (B1197577) and vinyl acetate (B1210297) components. qmul.ac.uk

Key vibrational modes observed in the FTIR spectrum of EVA include:

Saturated C-H bond stretching: Found in the 2850-2950 cm⁻¹ region. qmul.ac.uk

Ester carbonyl (C=O) stretching: A strong absorption peak typically appears around 1735-1740 cm⁻¹. qmul.ac.ukosti.gov This peak is characteristic of the acetate group in the vinyl acetate monomer.

Ester C-O bond stretching: Observed around 1245 cm⁻¹. qmul.ac.uk

Methylene (B1212753) rocking ((CH₂)n, n > 4): A peak at approximately 720 cm⁻¹. qmul.ac.uk

The ratio of the absorbances of specific peaks can be used to quantify the vinyl acetate content in the copolymer. For instance, the ratio of the carbonyl peak (around 1735 cm⁻¹) to a polyethylene (B3416737) peak (e.g., 720 cm⁻¹) can be correlated with the VA percentage. sciepub.com This method is applicable for analyzing EVA copolymers with VA content ranging from 0.5% to 55%. sciepub.com Specifically, absorbance bands at 1020 cm⁻¹ are used for 0.5 to 5% VA, while the band at 609 cm⁻¹ is suitable for 5-55% VA. sciepub.com Another proposed intensity ratio for evaluating the amount of acetate is I₆₁₀/I₂₆₈₀ (C=O / CH₂). qualicer.org

Furthermore, analysis of the fingerprint region (typically below 1500 cm⁻¹) of the FTIR spectrum can provide information about the crystallinity and structural arrangement of the copolymer. redalyc.orgscielo.org.co As the concentration of vinyl acetate increases, the number of linear ethylene chains decreases, which in turn reduces the crystallinity of the polymer. redalyc.orgscielo.org.co

Table 1: Characteristic FTIR Absorption Peaks for EVA Copolymers

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference |

|---|---|---|

| 2850-2950 | Saturated C-H bond stretching | qmul.ac.uk |

| 1735-1740 | Ester carbonyl (C=O) stretching | qmul.ac.ukosti.gov |

| 1245 | Ester C-O bond stretching | qmul.ac.uk |

| 720 | Methylene ((CH₂)n, n > 4) rocking | qmul.ac.uk |

| 1020 | Used for 0.5-5% VA quantification | sciepub.com |

| 609 | Used for 5-55% VA quantification | sciepub.com |

Near-Infrared (NIR) Spectroscopy for Compositional Analysis

Near-Infrared (NIR) spectroscopy has emerged as a valuable tool for the in-process monitoring and quality control of EVA copolymer production. psu.edu This technique is particularly effective for determining the vinyl acetate content in EVA copolymers, with the ability to analyze samples in both melt and solid states. nih.gov

NIR spectra exhibit broad overtone and combination bands of fundamental molecular vibrations. unige.ch While more complex than mid-IR spectra, chemometric methods, such as partial least squares (PLS) regression, can be applied to NIR data to build robust calibration models that correlate spectral features with the VA concentration. nih.gov Studies have shown that NIR spectroscopy can be used to determine VA content from 0-40%. metrohm.com

An interesting aspect of NIR analysis of EVA is that some absorption bands show significant shifts in wavenumber with varying VA concentrations. nih.gov These band shifts, which are more pronounced in the solid state than in the melt state, can be utilized to improve the accuracy of the calibration models. nih.gov The technique has been successfully applied to the in-line monitoring of EVA melt composition during extrusion, achieving high accuracy. psu.edu

Raman Spectroscopy for Structural and Conformational Analysis

Raman spectroscopy provides complementary information to FTIR and is particularly useful for studying the structural and conformational aspects of EVA copolymers. spectroscopyonline.com The technique is sensitive to the C=C stretching vibration, which is relevant for analyzing polymers with unsaturation. semi.ac.cn

In EVA, Raman spectroscopy can be used to investigate morphological changes that result from the incorporation of the vinyl acetate group. spectroscopyonline.com For instance, the >CH₂ deformation mode near 1450 cm⁻¹ can be used as a reference band for spectral normalization. spectroscopyonline.com In crystalline polyethylene, the >CH₂ rocking mode splits into bands at 1415 cm⁻¹ and 1440 cm⁻¹. spectroscopyonline.com

Two-dimensional correlation spectroscopy (2D-COS) applied to Raman data can help elucidate conformational changes without the need for complex band-fitting procedures. spectroscopyonline.com Raman spectroscopy has also been employed for the in-line determination of the degree of crosslinking in EVA, a critical parameter for applications like photovoltaic module encapsulation. researchgate.net This is achieved by analyzing subtle differences in the CH-stretching vibration region (2800–3000 cm⁻¹), which correlate with the crosslinking state. researchgate.net

Table 2: Key Raman Bands for EVA Structural Analysis

| Wavenumber (cm⁻¹) | Assignment | Significance | Reference |

|---|---|---|---|

| 1415, 1440 | >CH₂ rocking mode splitting | Indicates crystalline phase of polyethylene segments | spectroscopyonline.com |

| 1450 | >CH₂ deformation mode | Used as a reference for spectral normalization | spectroscopyonline.com |

| 2800-3000 | CH-stretching vibration region | Correlates with the degree of crosslinking | researchgate.net |

| 1657, 1667 | cis and trans ν(C=C) | Indicates unsaturated backbones from thermal degradation | osti.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for obtaining detailed quantitative information about the composition and microstructure of EVA copolymers. qmul.ac.ukresearchgate.net Both proton (¹H) and carbon-13 (¹³C) NMR are used.

In ¹H-NMR, the vinyl acetate content can be precisely quantified by integrating the signals corresponding to the protons of the ethylene and vinyl acetate units. rsc.org The methine proton (-CH-) of the vinyl acetate unit typically appears in the δ 4.7-5.3 ppm region. qmul.ac.uk